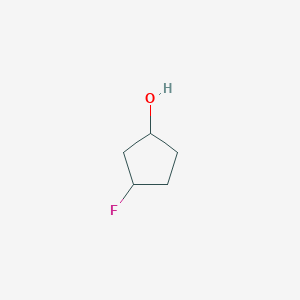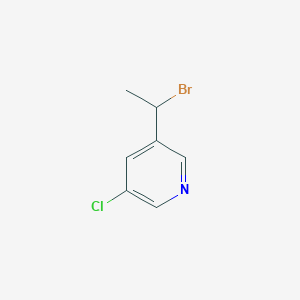
3-(1-Bromoethyl)-5-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-溴乙基)-5-氯吡啶是一种属于卤代吡啶类的有机化合物。该化合物具有一个吡啶环,在第三位被溴乙基取代,在第五位被氯原子取代。
准备方法
合成路线和反应条件
3-(1-溴乙基)-5-氯吡啶的合成通常涉及吡啶衍生物的卤化。一种常见的方法是用溴或溴化剂(如 N-溴代琥珀酰亚胺 (NBS))在受控条件下溴化 3-乙基-5-氯吡啶。该反应通常在二氯甲烷等惰性溶剂中于低温下进行,以防止过度溴化。
工业生产方法
在工业环境中,可以通过优化反应条件来扩大 3-(1-溴乙基)-5-氯吡啶的生产规模,以确保高产率和纯度。这可能涉及使用连续流动反应器和自动化系统来精确控制试剂的添加并保持所需的温度和压力条件。
化学反应分析
反应类型
3-(1-溴乙基)-5-氯吡啶会发生各种类型的化学反应,包括:
亲核取代: 溴乙基可以被其他亲核试剂(如胺、硫醇或醇盐)取代。
氧化: 该化合物可以被氧化形成相应的吡啶 N-氧化物。
还原: 可以使用锂铝氢化物等还原剂将溴乙基还原为乙基。
常用试剂和条件
亲核取代: 通常使用叠氮化钠或硫醇钾等试剂在极性非质子溶剂(例如二甲基甲酰胺)中。
氧化: 采用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等氧化剂。
还原: 使用无水醚中的锂铝氢化物或硼氢化钠等还原剂。
主要形成的产物
亲核取代: 产物包括 3-(1-叠氮乙基)-5-氯吡啶或 3-(1-硫代乙基)-5-氯吡啶。
氧化: 主要产物是 3-(1-溴乙基)-5-氯吡啶 N-氧化物。
还原: 主要产物是 3-乙基-5-氯吡啶。
科学研究应用
3-(1-溴乙基)-5-氯吡啶在科学研究中具有多种应用:
化学: 它用作合成更复杂有机分子(包括药物和农药)的中间体。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医学: 它作为开发新药和治疗剂的构建块。
工业: 它用于制造具有特定性能的专用化学品和材料。
作用机理
3-(1-溴乙基)-5-氯吡啶的作用机理涉及它与各种分子靶标的相互作用。溴乙基可以作为亲电子试剂,与生物分子中的亲核位点发生反应。这会导致与蛋白质、DNA 或其他细胞成分形成共价键,可能破坏其正常功能并导致生物学效应。
作用机制
The mechanism of action of 3-(1-Bromoethyl)-5-chloropyridine involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function and leading to biological effects.
相似化合物的比较
类似化合物
- 3-(1-溴乙基)-5-氟吡啶
- 3-(1-溴乙基)-5-甲基吡啶
- 3-(1-溴乙基)-5-碘吡啶
比较
与这些类似化合物相比,3-(1-溴乙基)-5-氯吡啶由于氯原子的存在而具有独特性,氯原子可以影响其反应性和生物活性。氯原子可以影响化合物的电子特性,使其在某些化学反应中更具反应性或反应性较低。此外,氯的存在会影响化合物的溶解度和稳定性,这些是其实际应用中的重要因素。
属性
分子式 |
C7H7BrClN |
|---|---|
分子量 |
220.49 g/mol |
IUPAC 名称 |
3-(1-bromoethyl)-5-chloropyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5(8)6-2-7(9)4-10-3-6/h2-5H,1H3 |
InChI 键 |
RGQBPDUMZDYYBJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CN=C1)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


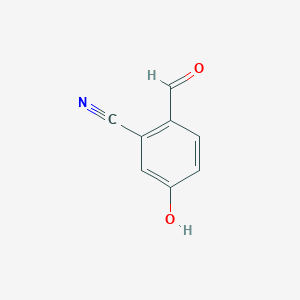
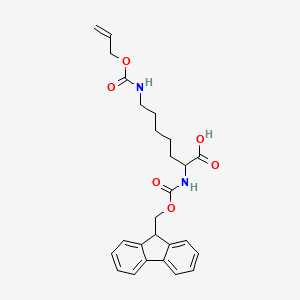
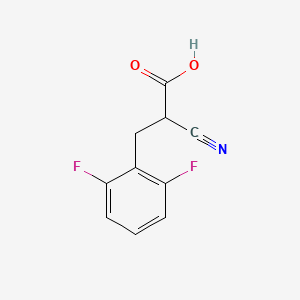
![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)
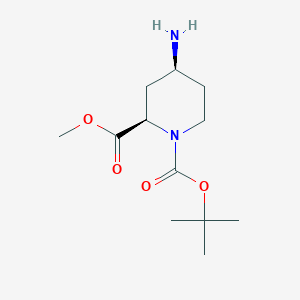
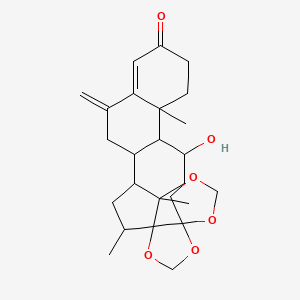
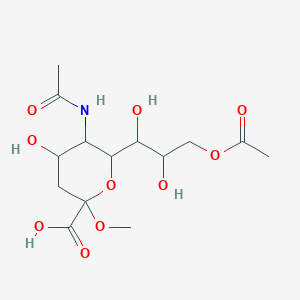
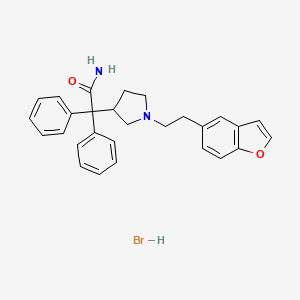
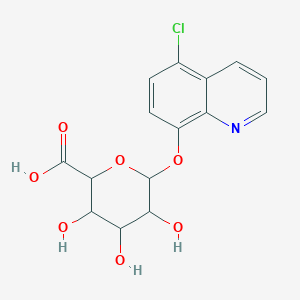

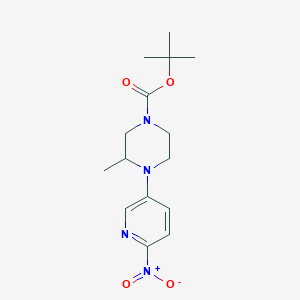
![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)
![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)
